molecular formula C13H13Cl2N3 B1679166 Proflavine dihydrochloride CAS No. 531-73-7

Proflavine dihydrochloride

Cat. No. B1679166
CAS RN: 531-73-7
M. Wt: 282.17 g/mol
InChI Key: YHIHFKAEJAVELI-UHFFFAOYSA-N
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Description

Proflavine dihydrochloride is an orange-red to brown-red crystalline powder. pH (0.1% aqueous solution) 2.5-3.0.
3,6-diaminoacridine dihydrochloride is a hydrochloride resulting from the reaction of 3,6-diaminoacridine with 2 mol eq. of hydrogen chloride. It has a role as an antibacterial agent, an antiseptic drug, a carcinogenic agent and an intercalator. It contains a 3,6-diaminoacridine(2+).

Scientific research applications

Photodynamic Action and Antimicrobial Properties

Proflavine dihydrochloride exhibits photodynamic action on certain amino acids, particularly methionine and tryptophan, leading to photooxidation effects. This property has potential applications in various research areas, including biochemistry and molecular biology (Banassi et al., 1967). Additionally, proflavine has strong antimicrobial properties, making it a useful agent in studies related to microbial growth and control (Gatasheh et al., 2017).

DNA Intercalation Studies

Proflavine dihydrochloride intercalates into DNA, which has been extensively studied to understand DNA-drug interactions. This intercalation affects the structure and function of DNA, providing insights into the mechanisms of action of various drugs and potential therapeutic applications (Kohn et al., 1975).

Fluorescent Staining and Cytology

Proflavine hemisulfate, a derivative of proflavine dihydrochloride, is used as a fluorescent stain for cytological examination. It stains cell nuclei and cytoplasmic structures, aiding in the study of cell morphology and pathology. This application is significant in diagnostic research and cellular biology (Prieto et al., 2015).

Biochemical Research Tools

In biochemical research, proflavine acts as a tool for studying nucleic acid properties and enzyme synthesis, particularly in relation to DNA-dependent RNA synthesis. This application is crucial for understanding genetic expression and molecular biology processes (Conde et al., 1971).

Environmental and Industrial Applications

Studies have explored the kinetics and mechanisms of removing proflavine dye from environments using adsorbents like graphene oxide. This research is significant for environmental sciences, particularly in managing industrial dye pollution (Bhattacharyya et al., 2017).

Combining with Other Agents for Enhanced Effects

Research has been conducted on combining proflavine with other agents, like zinc chloride, to enhance antibacterial activity. This interdisciplinary approach spans chemistry and microbiology, aiming to develop more effective antimicrobial strategies (Fiore et al., 2021).

Biocatalytic Photosynthesis

Proflavine has potential applications in biocatalytic photosynthesis, specifically in light-driven NADH regeneration. This research is vital for developing new methods of solar energy conversion and biocatalysis (Nam & Park, 2012).

Gene Expression Studies

Proflavine is used as a probe for analyzing tissue-specific gene expression, particularly in embryonic neural retina cells. This application contributes to the field of developmental biology and gene regulation studies (Moscona & Wiens, 1975).

properties

IUPAC Name

acridine-3,6-diamine;dihydrochloride
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3.2ClH/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;;/h1-7H,14-15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIHFKAEJAVELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H11N3.2HCl, C13H13Cl2N3
Record name PROFLAVINE DIHYDROCHLORIDE
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DSSTOX Substance ID

DTXSID80967622
Record name Acridine-3,6-diamine--hydrogen chloride (1/2)
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Molecular Weight

282.17 g/mol
Source PubChem
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Physical Description

Proflavine dihydrochloride is an orange-red to brown-red crystalline powder. pH (0.1% aqueous solution) 2.5-3.0.
Record name PROFLAVINE DIHYDROCHLORIDE
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
Record name PROFLAVINE DIHYDROCHLORIDE
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Product Name

Proflavine dihydrochloride

CAS RN

531-73-7
Record name PROFLAVINE DIHYDROCHLORIDE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Proflavine dihydrochloride [NF]
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Record name Acridine-3,6-diamine--hydrogen chloride (1/2)
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Record name PROFLAVINE DIHYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
JC Mitchell - Archives of Dermatology, 1972 - jamanetwork.com
To the Editor.— During the years 1955 to 1958, proflavine dihydrochloride (3,6-diaminoacridinium chloride hydrochloride) was used at a Veterans Hospital in Vancouver, British …
Number of citations: 6 jamanetwork.com
VS Gupta, SC Kraft, JS Samuelson - Journal of Chromatography A, 1967 - Elsevier
… and proflavine dihydrochloride Purified reference samples of acriflavine, acridinc yellow and acridin.e orange were kindly supplied by Dr. P. BRIAN STEWART, Pharma-Research …
Number of citations: 22 www.sciencedirect.com
H Schott - Journal of Pharmaceutical Sciences, 1974 - Elsevier
… , acriflavine hydrochloride, and proflavine dihydrochloride. Increasing times of contact of the … Aminoacridine hydrochloride and proflavine dihydrochloride did not inhibit the growth of S. …
Number of citations: 6 www.sciencedirect.com
BE Brush, CR Lam, JL Ponka - Surgery, 1947 - surgjournal.com
… Proflavine dihydrochloride” was applied to the test wound in twelve of our animals. The control wound healed first in seven animals, indicating a slightly inhibitory effect of the test …
Number of citations: 7 www.surgjournal.com
RH McKee, AM Tometsko - Journal of the National Cancer …, 1979 - academic.oup.com
… Louis, Missouri; 2-aminoanthraquinone (technical grade), I-amino anthracene (technical grade), homidium bromide, and proflavine dihydrochloride were obtained from Aldrich …
Number of citations: 55 academic.oup.com
AN Glazer - Proceedings of the National Academy of …, 1965 - National Acad Sciences
ture from Beer's law was observed at concentrations greater than 1.2 X 10-4 t. Mfeasurements of extinction coefficients were obtained well below the critical coni-centration. All …
Number of citations: 94 www.pnas.org
PA Sharp, VA Bloomfield - Biochemical and Biophysical Research …, 1970 - Elsevier
Equilibrium and kinetic studies of binding of proflavine and ethidium bromide to T2 phage indicate that (1) most of the intraphage DNA is accessible to proflavine; (2) the bulkier ethidium …
Number of citations: 8 www.sciencedirect.com
G Feinstein, RE Feeney - Biochemistry, 1967 - ACS Publications
Gad Feinsteint and Robert E. Feeneyi abstract: Proflavine is an inhibitor of a-chymotrypsin and trypsin. When it is bound to either enzyme there is a shift of its absorption spectrum to a …
Number of citations: 30 pubs.acs.org
S Gregoli, C Taverna… - International Journal of …, 1970 - Taylor & Francis
Stacking complexes between DNA or DNA nucleotides and proflavine were studied by ESR spectroscopy after γ-irradiation. The final radiation damage was found to be completely …
Number of citations: 22 www.tandfonline.com
LE Bocksthaler, SA Adams - Symposium on Biological Effects …, 1976 - books.google.com
… Johnson, Evansville, Ind.) or proflavine dihydrochloride (Mann Research Laboratories, Inc., … The lower curve represents a similar experiment in which proflavine dihydrochloride (1.6 µM…
Number of citations: 2 books.google.com

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